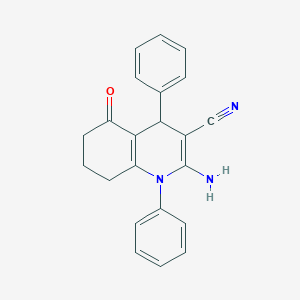![molecular formula C17H11ClINO2 B15012717 4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline](/img/structure/B15012717.png)
4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is a synthetic organic compound characterized by the presence of chlorophenoxy and iodofuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE typically involves the following steps:
Formation of 4-(4-chlorophenoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions.
Synthesis of 5-iodofuran-2-carbaldehyde: This can be achieved through the iodolactonisation of ethyl 2,3-allenoates with iodine in aqueous MeCN.
Condensation Reaction: The final step involves the condensation of 4-(4-chlorophenoxy)benzaldehyde with 5-iodofuran-2-carbaldehyde in the presence of a suitable base to form the desired methanimine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is unique due to the presence of both chlorophenoxy and iodofuran groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C17H11ClINO2 |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenoxy)phenyl]-1-(5-iodofuran-2-yl)methanimine |
InChI |
InChI=1S/C17H11ClINO2/c18-12-1-5-14(6-2-12)21-15-7-3-13(4-8-15)20-11-16-9-10-17(19)22-16/h1-11H |
Clave InChI |
BDRRSSNSZARVBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=CC=C(O2)I)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15012637.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012650.png)
![N,N-diethyl-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B15012651.png)
![1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
![N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15012655.png)
![N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15012661.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B15012695.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012701.png)

![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15012715.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
